Imidodiphosphorous tetraiodide
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Overview
Description
Imidodiphosphorous tetraiodide is a chemical compound with the formula P₂I₄. It is an orange crystalline solid and is known for its use as a reducing agent in organic chemistry. This compound is a rare example of phosphorus in the +2 oxidation state and can be classified as a subhalide of phosphorus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidodiphosphorous tetraiodide can be synthesized through several methods:
- This method involves the reaction of phosphorus triiodide in dry ether, resulting in the formation of this compound and iodine:
Disproportionation of Phosphorus Triiodide: 2PI3→P2I4+I2
Reaction of Phosphorus Trichloride and Potassium Iodide: Under anhydrous conditions, phosphorus trichloride reacts with potassium iodide to produce this compound.
Combination of Phosphonium Iodide with Iodine: In a solution of carbon disulfide, phosphonium iodide reacts with iodine to yield this compound, with minimal impurities.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Imidodiphosphorous tetraiodide undergoes various chemical reactions, including:
Oxidation: Reacts with sulfur to form P₂S₂I₄, retaining the P-P bond.
Substitution: Reacts with bromine to form mixtures of PI₃₋ₓBrₓ.
Deoxygenation: Used in organic synthesis to deprotect acetals and ketals to aldehydes and ketones, convert epoxides into alkenes, and aldoximes into nitriles.
Common Reagents and Conditions:
Bromine: For substitution reactions.
Sulfur: For oxidation reactions.
Dry Ether: For disproportionation reactions.
Carbon Disulfide: As a solvent in the synthesis involving phosphonium iodide and iodine.
Major Products:
P₂S₂I₄: From oxidation with sulfur.
PI₃₋ₓBrₓ: From substitution with bromine.
Aldehydes, Ketones, Alkenes, Nitriles: From deoxygenation reactions in organic synthesis.
Scientific Research Applications
Imidodiphosphorous tetraiodide has several applications in scientific research:
Organic Synthesis: Used as a deoxygenating agent to convert various functional groups.
Condensing Agent: Facilitates the synthesis of amides from weak carboxylic acids and amines.
Deprotecting Agent: Removes protecting groups from acetals and ketals to yield aldehydes and ketones.
Mechanism of Action
The mechanism by which imidodiphosphorous tetraiodide exerts its effects involves its ability to act as a reducing agent. It facilitates the removal of oxygen atoms from various functional groups, thereby converting them into more reactive forms. This reduction process is crucial in organic synthesis, where it helps in the formation of desired products by deoxygenating intermediates .
Comparison with Similar Compounds
- Diphosphorus Tetrafluoride (P₂F₄)
- Diphosphorus Tetrachloride (P₂Cl₄)
- Diphosphorus Tetrabromide (P₂Br₄)
- Diarsenic Tetraiodide (As₂I₄)
Comparison: Imidodiphosphorous tetraiodide is unique due to its stability and specific reactivity as a reducing agent. While other diphosphorus tetrahalides share similar structural features, this compound’s ability to deoxygenate various functional groups makes it particularly valuable in organic synthesis .
Properties
CAS No. |
58188-57-1 |
---|---|
Molecular Formula |
HI4NP2 |
Molecular Weight |
584.580 g/mol |
InChI |
InChI=1S/HI4NP2/c1-6(2)5-7(3)4/h5H |
InChI Key |
HKOUGZGEUHHIEQ-UHFFFAOYSA-N |
Canonical SMILES |
N(P(I)I)P(I)I |
Origin of Product |
United States |
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